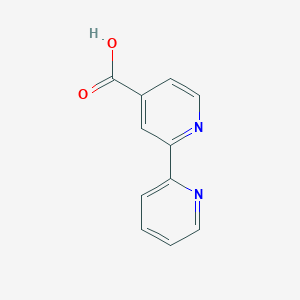

2,2'-Bipyridin-4-carbonsäure

Übersicht

Beschreibung

2,2’-Bipyridine-4-carboxylic acid is a well-known bipyridyl derivative . It is a member of the class of bipyridines that is 2,2’-bipyridine in which the hydrogens situated para to the ring nitrogens have been replaced by carboxy groups .

Synthesis Analysis

The synthesis of 2,2’-Bipyridine-4-carboxylic acid involves various methods . The structures of the complexes were solved by direct methods and refinements were carried out by using full matrix least-squares techniques .Molecular Structure Analysis

The structure of 2,2’-Bipyridine-4-carboxylic acid consists of a polymeric three-dimensional network . The exposed location of the N atoms in 4,4′-bipyridine facilitates the accommodation of bigger carboxylic acids and leads to higher conformational flexibility compared to 2,2′-bipyridine .Chemical Reactions Analysis

The primary amine of these modified oligomers reacted specifically with the N-hydroxysuccinimide ester of 4-carboxy-4’-methyl-2,2’-bipyridine to form bipyridine-labeled oligomers . These oligomers reacted with Ru (bpy)2 (H2O)2 (2+) to give oligonucleotides with covalently attached derivatives of Ru (bpy)3 (2+) .Physical And Chemical Properties Analysis

2,2’-Bipyridine-4-carboxylic acid is a solid compound . Its empirical formula is C11H8N2O2 and it has a molecular weight of 200.19 .Wissenschaftliche Forschungsanwendungen

Synthese von metallorganischen Verbindungen

2,2'-Bipyridin-4-carbonsäure ist ein bekanntes Bipyridyl-Derivat, das zur Synthese von metallorganischen Verbindungen verwendet wird . Diese Verbindungen haben eine breite Palette von Anwendungen in verschiedenen Bereichen, darunter Katalyse, Materialwissenschaften und medizinische Chemie.

Farbstoff-sensibilisierte Solarzellen (DSSCs)

Diese Verbindung wird auch in der Anwendung von Farbstoff-sensibilisierten Solarzellen (DSSCs) verwendet . DSSCs sind eine Art von Dünnschichtsolarzellen, die Sonnenlicht in elektrische Energie umwandeln. Die Verwendung von this compound in DSSCs kann ihre Effizienz und Stabilität verbessern.

Photosensibilisierung

Die Komplexe von this compound mit Metallen können in der Photosensibilisierung verwendet werden . Photosensibilisatoren sind Substanzen, die Licht absorbieren und die Energie auf andere Moleküle übertragen können. Diese Eigenschaft ist in verschiedenen Bereichen nützlich, wie z. B. photodynamische Therapie und Solarstromerzeugung.

Photokatalyse

Die Metallkomplexe dieser Verbindung können auch in der Photokatalyse verwendet werden . Photokatalyse ist ein Prozess, bei dem Lichtenergie verwendet wird, um eine Reaktion zu beschleunigen. Dies hat Anwendungen in der Umweltbehebung, Wasserspaltung und organischen Synthese.

Arzneimittelfreisetzung

Die Metallkomplexe von this compound können in der Arzneimittelfreisetzung verwendet werden . Diese Komplexe können so konzipiert werden, dass sie ein Medikament als Reaktion auf einen bestimmten Reiz freisetzen, wodurch die Wirksamkeit des Medikaments verbessert und die Nebenwirkungen reduziert werden.

Energieübertragung

Die Komplexe dieser Verbindung können in der Energieübertragung verwendet werden . Dies ist ein Prozess, bei dem Energie von einem Molekül auf ein anderes übertragen wird. Diese Eigenschaft ist in verschiedenen Bereichen nützlich, wie z. B. lumineszierende Materialien und biologische Bildgebung.

Gassorption

Die Metallkomplexe von this compound können in der Gassorption verwendet werden . Dies ist ein Prozess, bei dem ein Feststoff ein Gas absorbiert oder adsorbiert. Diese Eigenschaft ist in verschiedenen Bereichen nützlich, wie z. B. Gasspeicherung, -trennung und -erfassung.

Anodenmaterial für Batterien

this compound wurde als Hochleistungsanodenmaterial für Batterien untersucht . Die hervorragende Leistung ist auf die molekulare Struktur und die Stapelform von this compound zurückzuführen .

Wirkmechanismus

Target of Action

2,2’-Bipyridine-4-carboxylic acid primarily targets metal ions, acting as a chelating ligand . It forms a 5-membered chelate ring with metal ions . The compound’s primary role is to facilitate the formation of metal complexes .

Mode of Action

The compound interacts with its targets (metal ions) by binding to them and forming a chelate ring . This interaction results in the formation of stable metal complexes . The carboxylic acid functionalities present in the compound influence various biological activities such as DNA/protein binding .

Biochemical Pathways

It’s known that the compound plays a significant role in coordination chemistry . The formation of metal complexes can influence various biochemical reactions and pathways.

Pharmacokinetics

The compound’s bioavailability is likely influenced by its ability to form stable metal complexes

Result of Action

The molecular and cellular effects of 2,2’-Bipyridine-4-carboxylic acid’s action are largely dependent on the specific metal ions it interacts with. For instance, when incorporated into ruthenium(II) complexes, the compound has shown to possess excellent radical scavenging properties and substantial cytotoxic specificity towards cancer cells .

Action Environment

The action, efficacy, and stability of 2,2’-Bipyridine-4-carboxylic acid can be influenced by environmental factors. For example, the formation of solid-state forms of the compound, such as anhydrates and solvates, can be influenced by pressure and temperature conditions . The critical relative humidity also plays a role in the interconversion between the anhydrate and hydrate forms .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-pyridin-2-ylpyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O2/c14-11(15)8-4-6-13-10(7-8)9-3-1-2-5-12-9/h1-7H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRYSEKUUHUUJPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50433122 | |

| Record name | 2,2'-BIPYRIDINE-4-CARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50433122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1748-89-6 | |

| Record name | [2,2′-Bipyridine]-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1748-89-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2'-BIPYRIDINE-4-CARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50433122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

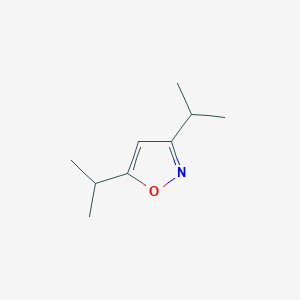

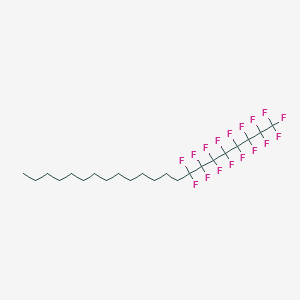

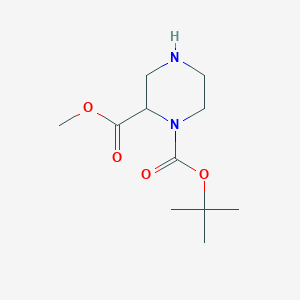

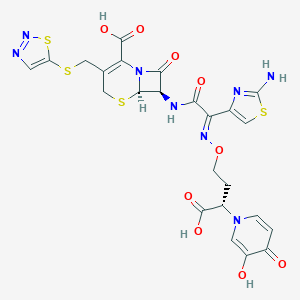

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 2,2'-Bipyridine-4-carboxylic acid?

A1: The molecular formula of 2,2'-Bipyridine-4-carboxylic acid is C11H8N2O2, and its molecular weight is 200.19 g/mol.

Q2: What spectroscopic techniques are commonly employed to characterize 2,2'-Bipyridine-4-carboxylic acid and its metal complexes?

A2: Common spectroscopic techniques used for characterization include:

- NMR spectroscopy: Provides structural information about the ligand and its coordination environment in metal complexes. [, , ]

- IR spectroscopy: Identifies functional groups and characterizes metal-ligand bonds, particularly for carbonyl complexes. [, , ]

- UV-Vis spectroscopy: Investigates electronic transitions, including metal-to-ligand charge transfer (MLCT) bands, which are characteristic of these complexes. [, , , , ]

- Mass spectrometry: Determines the molecular weight and fragmentation patterns of the ligand and its complexes. [, , , ]

Q3: How does the stability of ruthenium(II) complexes with 2,2'-Bipyridine-4-carboxylic acid vary with pH?

A3: The stability of these complexes can be affected by pH due to the presence of the carboxylic acid group. Protonation and deprotonation of this group can alter the complex's overall charge and electronic properties. For instance, Ru(bpy)2(Mebpy-COOH)2.3H2O exists as a mixture of protonated and deprotonated forms in acetonitrile solution. [] Similarly, the photophysical properties of [Ru(mbpyCOOH)3]2+ are pH-dependent, with the excited state being more basic than the ground state. []

Q4: How does 2,2'-Bipyridine-4-carboxylic acid contribute to the photoinduced CO release properties of ruthenium(II) carbonyl complexes?

A4: When incorporated into ruthenium(II) carbonyl complexes, 2,2'-Bipyridine-4-carboxylic acid can influence the rate of CO release upon UV-light exposure. The presence of electron-withdrawing carboxyl substituents on the bipyridine ring tends to slow down the release of the second CO molecule in a sequential photodecarbonylation process. []

Q5: Can 2,2'-Bipyridine-4-carboxylic acid be incorporated into larger molecular architectures for specific applications?

A5: Yes, 2,2'-Bipyridine-4-carboxylic acid has been successfully incorporated into macromolecular assemblies and peptide nucleic acid (PNA) bioconjugates for applications such as biosensing and drug delivery. [, , ]

Q6: Have computational studies been used to understand the properties and behavior of 2,2'-Bipyridine-4-carboxylic acid and its complexes?

A6: Yes, computational methods, such as density functional theory (DFT), have been employed to study these systems. For instance, DFT calculations were used to elucidate the mechanism of UV-light-induced CO release from ruthenium(II) carbonyl complexes containing 2,2'-Bipyridine-4-carboxylic acid. [] Additionally, TDDFT calculations have been used to investigate the electronic structure and optical properties of ruthenium dye C101, which contains 2,2'-Bipyridine-4-carboxylic acid as a ligand, adsorbed on TiO2 surfaces for dye-sensitized solar cell applications. []

Q7: How do structural modifications of the 2,2'-Bipyridine-4-carboxylic acid ligand affect the properties of its ruthenium(II) complexes?

A7: Structural modifications, such as the introduction of different substituents on the bipyridine ring or variations in the carboxylic acid anchoring group, can significantly impact the photophysical, electrochemical, and CO release properties of the resulting ruthenium complexes. [, ] For example, the inclusion of hexylthiophene groups in the ancillary ligand of the C101 sensitizer resulted in enhanced light-harvesting capabilities and improved performance in solid-state dye-sensitized solar cells. []

Q8: What strategies can be employed to improve the stability and solubility of 2,2'-Bipyridine-4-carboxylic acid-based complexes?

A8: Strategies for enhancing stability and solubility include:

- Choice of counterions: Using different counterions during complex synthesis can influence the complex's stability and solubility in various solvents. []

- Ligand modification: Introducing bulky or hydrophobic substituents on the bipyridine ring can improve solubility in organic solvents. []

- Encapsulation techniques: Encapsulating the complexes within nanoparticles or other delivery systems can protect them from degradation and enhance their bioavailability. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[Bis[2-[carboxylatomethyl-[2-(methylamino)-2-oxoethyl]amino]ethyl]amino]acetate;hydrate](/img/structure/B159531.png)

![9-[(2S,5R)-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one](/img/structure/B159532.png)

![(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-17-[(2S)-4,6-Dihydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7,12-triol](/img/structure/B159553.png)

![3-(4-Chlorobenzoyl)-7-isopropyl-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B159558.png)